苯基 2,3,4,6-四-O-乙酰-1-硫代-α-D-甘露呋喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

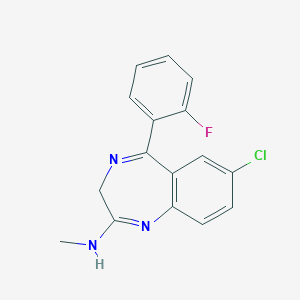

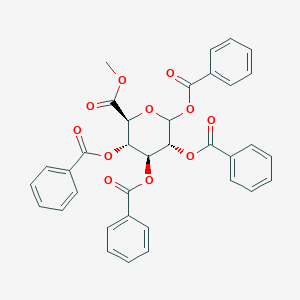

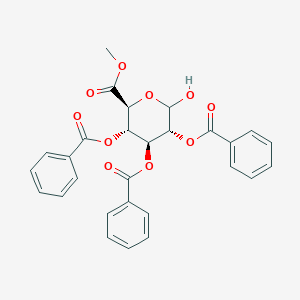

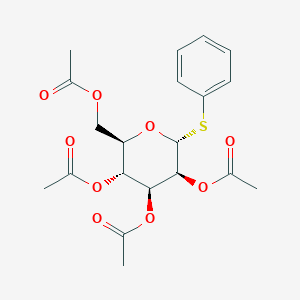

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is a mannose analog that acts as an inhibitor of alpha-mannosidase . It has a molecular weight of 440.47 and a molecular formula of C20H24O9S .

Synthesis Analysis

The synthesis of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside has been reported in the literature . The thiomannoside is a key intermediate in the synthesis of polymannosaccharide .

Molecular Structure Analysis

X-ray crystal structure analysis shows that the crystal of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is in the orthorhombic system, has P212121 space group . The crystallographic study reveals that the thiomannoside is an alpha-anomer . The structure provides evidence of existing C–H⋯O and C–H⋯S intramolecular and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is used extensively for the synthesis of complex oligosaccharides . It has been used recently as specific inhibitors of human galectins .

Physical And Chemical Properties Analysis

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is a solid substance . It has a melting point of 69-74 °C and should be stored at a temperature of 2-8°C . Its optical activity is [α]22/D +15.5°, c = 0.5% in chloroform .

科学研究应用

Synthesis of Complex Carbohydrates

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is used extensively for the synthesis of complex oligosaccharides . This is particularly important in glycochemistry, which plays a key role in several biological events .

Inhibition of Human Galectins

This compound has been used as specific inhibitors of human galectins . Galectins are a family of proteins that bind to specific sugar molecules and play a role in many biological functions, including immune response and inflammation .

Antimicrobial Properties

Phenyl 2,3,4,6-tetra-O-acetyl-a-D-thiomannopyranoside has remarkable antimicrobial properties . It is used for studying bacterial and fungal pathogens , providing valuable insights into the mechanisms of microbial infections and potential treatment strategies.

Inhibition of α-Mannosidase

This compound acts as an inhibitor of α-mannosidase . α-Mannosidase is an enzyme that plays a crucial role in the processing and modification of proteins. Inhibiting this enzyme can have significant implications in the study of various diseases .

Biochemical Reagent

Phenyl 1-thio-α-D-mannopyranoside 2,3,4,6-tetraacetate, a related compound, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Pharmaceutical Research

Due to its unique chemical structure and properties, Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside is often used in pharmaceutical research. It can serve as a starting material for the synthesis of various drugs and therapeutic agents .

属性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKOUAWEMPKIAT-SWBPCFCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451102 |

Source

|

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-alpha-D-mannopyranoside | |

CAS RN |

108032-93-5 |

Source

|

| Record name | Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-|A-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)